molecular formula C9H10F3NO B2531883 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248175-08-6

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Cat. No.: B2531883
CAS No.: 2248175-08-6
M. Wt: 205.18
InChI Key: SENYAVBPLKIBOW-ZCFIWIBFSA-N
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Description

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The exact methods can vary, but they generally follow similar principles to those used in laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to changes in biological activity. The exact pathways involved can vary depending on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol apart is its specific stereochemistry and the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound with unique properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENYAVBPLKIBOW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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